![molecular formula C16H16ClNOS B4693599 N-(4-chlorobenzyl)-2-(ethylthio)benzamide](/img/structure/B4693599.png)
N-(4-chlorobenzyl)-2-(ethylthio)benzamide
Overview
Description
N-(4-chlorobenzyl)-2-(ethylthio)benzamide, also known as CBE, is a chemical compound that has been widely used in scientific research. CBE is a potent inhibitor of carboxylesterase (CES) enzymes, which are involved in the metabolism of various drugs and xenobiotics in the liver and other tissues.
Mechanism of Action
N-(4-chlorobenzyl)-2-(ethylthio)benzamide inhibits CES enzymes by binding to the active site of the enzyme and blocking its activity. CES enzymes are involved in the hydrolysis of ester and amide bonds in various drugs and xenobiotics. Inhibition of CES enzymes by N-(4-chlorobenzyl)-2-(ethylthio)benzamide can lead to the accumulation of these compounds and their toxic metabolites, leading to cell damage and death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(ethylthio)benzamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CES enzymes by N-(4-chlorobenzyl)-2-(ethylthio)benzamide can lead to the accumulation of toxic metabolites of drugs and xenobiotics, leading to cell damage and death. N-(4-chlorobenzyl)-2-(ethylthio)benzamide has also been shown to induce oxidative stress and inflammation in various tissues, leading to tissue damage and dysfunction.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CES enzymes, allowing researchers to study the specific roles of different CES enzymes in drug metabolism and toxicity. N-(4-chlorobenzyl)-2-(ethylthio)benzamide is also relatively stable and can be stored for long periods of time. However, N-(4-chlorobenzyl)-2-(ethylthio)benzamide also has some limitations. It is a toxic compound and must be handled with care. N-(4-chlorobenzyl)-2-(ethylthio)benzamide can also have non-specific effects on other enzymes and proteins, leading to potential confounding effects in experiments.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-2-(ethylthio)benzamide. One direction is the development of more potent and selective inhibitors of CES enzymes. This would allow for more precise studies of the roles of different CES enzymes in drug metabolism and toxicity. Another direction is the study of the effects of N-(4-chlorobenzyl)-2-(ethylthio)benzamide on other enzymes and proteins, to better understand its potential confounding effects in experiments. Finally, the use of N-(4-chlorobenzyl)-2-(ethylthio)benzamide in animal models of drug metabolism and toxicity could provide valuable insights into the mechanisms of drug-induced toxicity and potential therapeutic interventions.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(ethylthio)benzamide has been widely used in scientific research as a tool to study the role of CES enzymes in drug metabolism and toxicity. N-(4-chlorobenzyl)-2-(ethylthio)benzamide is a reversible inhibitor of CES enzymes and can be used to selectively inhibit different isoforms of CES enzymes. This allows researchers to study the specific roles of different CES enzymes in drug metabolism and toxicity.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-2-20-15-6-4-3-5-14(15)16(19)18-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOETHQDXAANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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